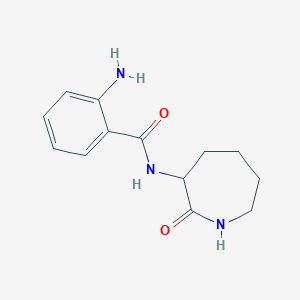

2-amino-N-(2-oxoazepan-3-yl)benzamide

描述

2-amino-N-(2-oxoazepan-3-yl)benzamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol It is characterized by the presence of an amino group, a benzamide moiety, and an oxoazepane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-oxoazepan-3-yl)benzamide typically involves the reaction of 2-oxoazepan-3-amine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

化学反应分析

Acylation Reactions

The primary amine group (-NH₂) at the 2-position of the benzamide moiety undergoes nucleophilic acyl substitution reactions.

Key Findings :

-

Acylation occurs selectively at the aromatic amine without affecting the lactam carbonyl.

-

Triethylamine (TEA) is critical for deprotonating the amine and enhancing nucleophilicity .

Alkylation Reactions

The amine group participates in alkylation under basic conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide (DMF, K₂CO₃) | N-Methylated derivative | ~65% | |

| Ethyl bromoacetate (THF, RT) | N-(Ethoxycarbonylmethyl) derivative | Not reported |

Mechanistic Notes :

-

Alkylation proceeds via an Sₙ2 mechanism, with K₂CO₃ neutralizing HI byproduct.

-

Steric hindrance from the azepanone ring may limit bulkier alkylations .

Hydrolysis Reactions

The amide bond and lactam ring demonstrate differential stability under hydrolytic conditions:

| Conditions | Site of Hydrolysis | Product | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | Lactam ring | 3-Aminoazepane derivative | |

| NaOH (aq), RT, 24h | Benzamide linkage | 2-Aminobenzoic acid + 3-aminoazepanone |

Spectroscopic Evidence :

-

Lactam hydrolysis confirmed by loss of IR carbonyl peak at 1720 cm⁻¹.

-

Benzamide cleavage identified via LC-MS detection of 2-aminobenzoic acid (m/z 138).

Oxidation and Reduction

The azepanone ring and aromatic amine show redox activity:

Experimental Insights :

-

Oxidation generates a quinoline core via intramolecular cyclization.

-

LiAlH₄ selectively reduces the lactam carbonyl without affecting the benzamide group .

Condensation Reactions

The amin

科学研究应用

Medicinal Chemistry

Therapeutic Potential : Research indicates that derivatives of benzamide, including 2-Amino-N-(2-oxoazepan-3-yl)benzamide, exhibit promising pharmacological activities. These compounds are being investigated for their potential as enzyme inhibitors and receptor ligands, which could lead to new treatments for diseases such as cancer and neurodegenerative disorders .

Antitumor Activity : Studies have shown that related benzamide derivatives possess antiproliferative effects against various cancer cell lines. For example, certain analogs have been identified that inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition : Compounds similar to this compound have demonstrated significant inhibitory activity against histone deacetylases (HDACs), suggesting potential applications in cancer therapy by altering gene expression profiles .

Biological Research

Cellular Protection : Recent findings indicate that some benzamide derivatives can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. One study highlighted a derivative with an EC50 value of 0.1 μM, showcasing its protective efficacy .

Mechanism of Action : The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist .

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex chemical entities. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—enables the development of new pharmaceuticals and agrochemicals .

Material Science

The compound may also find applications in the development of new materials due to its unique structural features. Research is ongoing to explore its potential as an intermediate in synthesizing polymers or other advanced materials .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| This compound | Structure | Antitumor, enzyme inhibition |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Structure | Anticonvulsant activity |

| 5-amino-N-butyl-2-(2-propynyloxy)benzamide | Structure | Anti-inflammatory |

Antitumor Efficacy Study

A study evaluated the antitumor effects of several benzamide derivatives on human cancer cell lines. Results indicated that certain compounds showed up to 70% inhibition of cell proliferation at concentrations as low as 10 μM, suggesting their potential as lead compounds for further drug development .

Diabetes Management Research

Research focused on the protective effects of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs against ER stress in pancreatic β-cells demonstrated significant promise for diabetes treatment. The most effective analog exhibited protective activity with an EC50 of 0.1 μM, highlighting its therapeutic potential in metabolic disorders .

作用机制

The mechanism of action of 2-amino-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-amino-N-(2-oxoazepan-4-yl)benzamide

- 2-amino-N-(2-oxoazepan-5-yl)benzamide

- 2-amino-N-(2-oxoazepan-6-yl)benzamide

Uniqueness

2-amino-N-(2-oxoazepan-3-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxoazepane ring and benzamide moiety contribute to its versatility in various applications, distinguishing it from other similar compounds .

生物活性

2-amino-N-(2-oxoazepan-3-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the available literature on its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), cytotoxicity assays, and molecular docking studies.

- Chemical Formula : C13H17N3O2

- Molecular Weight : 247.293 g/mol

- CAS Number : 159970-38-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacological effects. The compound's structure suggests it may act as an inhibitor or modulator of key enzymes or receptors involved in cellular pathways.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound:

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). For instance, a related compound showed promising results with IC50 values ranging from 10 μM to 20 μM across different cell lines .

- Molecular Docking Studies : Molecular docking simulations have indicated that these compounds can effectively bind to target proteins involved in cancer progression, such as B-Raf V600E kinase. These interactions suggest a potential mechanism for their anticancer activity by inhibiting key signaling pathways involved in tumor growth .

Anti-Diabetic Activity

Research has also highlighted the potential of this compound derivatives in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development:

- β-cell Protection : A study identified a derivative with a maximal β-cell protective activity at 100% with an EC50 of 0.1 ± 0.01 μM against ER stress-induced cell death . This suggests that modifications to the benzamide structure can enhance protective effects against metabolic stress.

Structure-Activity Relationship (SAR)

The SAR studies indicate that small modifications in the molecular structure can significantly influence the biological activity of these compounds:

| Compound | Maximal Activity (%) | EC50 (μM) | Notes |

|---|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 | Strong β-cell protection |

| 5g | 88 | 13 ± 1 | High activity with CF3 substitution |

| 5h | 46 | 32 ± 7 | Less potent than 5g |

These findings suggest that specific functional groups, such as trifluoromethyl or hydroxyl groups, can enhance biological activity by improving binding affinity or solubility .

Case Studies

- Anti-Proliferative Effects : A series of benzamides, including derivatives similar to this compound, were tested for anti-proliferative activity against human cancer cell lines using MTT assays. Compounds demonstrated significant inhibition of cell growth, indicating their potential as therapeutic agents .

- Cytotoxic Mechanisms : Studies involving flow cytometry revealed that certain derivatives induce apoptosis in cancer cells by arresting the cell cycle at the G1/S phase and promoting pre-G1 stage accumulation, which is indicative of programmed cell death .

属性

IUPAC Name |

2-amino-N-(2-oxoazepan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-10-6-2-1-5-9(10)12(17)16-11-7-3-4-8-15-13(11)18/h1-2,5-6,11H,3-4,7-8,14H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKBXZPNZBXSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。